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molecular formula C4H8N2O B162453 Tetrahydro-2(1H)-pyrimidinone CAS No. 1852-17-1

Tetrahydro-2(1H)-pyrimidinone

Cat. No. B162453
M. Wt: 100.12 g/mol
InChI Key: NQPJDJVGBDHCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05055567

Procedure details

20.0 g of N,N'-trimethyleneurea are partially dissolved in 1000 ml of toluene under reflux and admixed with 20.2 g of triethylamine and then dropwise, in the course of 90 minutes, with a solution of 25.4 g of 3-chloropropionyl chloride. Subsequent stirring for 30 minutes, cooling down to 5° C., removal of undissolved matter by filtration and evaporating the filtrate in vacuo gives 24 g of chloropropionylurea of the formula ##STR70## as a beige powder.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C[NH:6][C:4](=[O:5])[NH:3]C1.C(N(CC)CC)C.[Cl:15][CH2:16][CH2:17][C:18](Cl)=[O:19]>C1(C)C=CC=CC=1>[Cl:15][CH2:16][CH2:17][C:18]([NH:3][C:4]([NH2:6])=[O:5])=[O:19]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1CNC(=O)NC1
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
25.4 g
Type
reactant
Smiles
ClCCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Subsequent stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
in the course of 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
removal of undissolved matter
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
evaporating the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCC(=O)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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